molecular formula C11H20ClNO2 B11874802 tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

Cat. No.: B11874802
M. Wt: 233.73 g/mol
InChI Key: QBFJJWWERKMUEE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrrolidinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrrolidines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is used in medicinal chemistry for the development of new drugs, particularly those targeting the central nervous system. It serves as a building block for the synthesis of potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a tert-butyl ester group and a chloroethyl substituent on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFJJWWERKMUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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